molecular formula C10H13Cl3Si B11854661 Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane

Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane

Cat. No.: B11854661
M. Wt: 267.6 g/mol
InChI Key: JETKJBXRHWYAFS-UHFFFAOYSA-N
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Description

Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-yl chloride with methyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of silanol or siloxane derivatives.

    Oxidation: Formation of phenolic silane derivatives.

    Reduction: Formation of alkyl or aryl silane derivatives.

Scientific Research Applications

Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.

    Material Science: Employed in the production of silicon-based materials with unique properties such as high thermal stability and resistance to oxidation.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The phenyl group can also interact with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one.

    Dichloromethylsilane: Lacks the phenyl group, making it less reactive in certain types of reactions.

    Dichlorodipropylsilane: Contains two propyl groups, leading to different physical and chemical properties.

Uniqueness

Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is unique due to the presence of both a phenyl group and a chlorinated propyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C10H13Cl3Si

Molecular Weight

267.6 g/mol

IUPAC Name

dichloro-(1-chloro-3-phenylpropan-2-yl)-methylsilane

InChI

InChI=1S/C10H13Cl3Si/c1-14(12,13)10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

JETKJBXRHWYAFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C(CC1=CC=CC=C1)CCl)(Cl)Cl

Origin of Product

United States

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